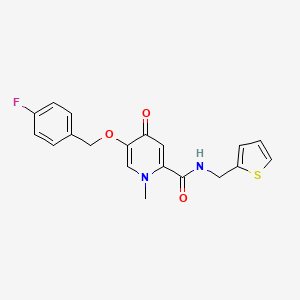
5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O3S and its molecular weight is 372.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H22FN3O5S with a molecular weight of 459.5 g/mol. The structure includes a dihydropyridine core substituted with a fluorobenzyl ether and a thiophenylmethyl amide group.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O5S |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 1021249-15-9 |
Research indicates that compounds in the dihydropyridine class often exhibit calcium channel blocking activity, which may contribute to their pharmacological effects. Specifically, they can modulate calcium influx in cells, impacting various cellular functions such as muscle contraction and neurotransmitter release.
Antioxidant Activity
Studies have shown that dihydropyridines possess significant antioxidant properties. The compound may scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
Anticancer Activity
A notable area of research involves the compound's potential anticancer effects. For instance, dihydropyridine derivatives have been tested against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. Specific studies have reported that modifications in the substituents on the dihydropyridine ring can enhance anticancer activity by increasing cell permeability or improving target specificity.
Neuroprotective Effects
Preliminary studies suggest that this compound may also exhibit neuroprotective properties. By inhibiting certain enzymes involved in neurodegeneration (e.g., monoamine oxidase), it may help maintain neuronal health and function.
Case Studies
- Anticancer Efficacy : In a study published in Cancer Letters, derivatives of dihydropyridines were shown to inhibit the growth of leukemia cells at nanomolar concentrations. The study highlighted that structural modifications significantly impacted potency against different cancer types .
- Neuroprotective Mechanisms : A research article detailed how similar compounds demonstrated reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. The mechanism was attributed to the modulation of calcium channels and inhibition of oxidative stress pathways .
- Cardiovascular Effects : Another study investigated the cardiovascular effects of dihydropyridine derivatives, noting improvements in blood pressure regulation and vascular function in hypertensive animal models .
特性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-22-11-18(25-12-13-4-6-14(20)7-5-13)17(23)9-16(22)19(24)21-10-15-3-2-8-26-15/h2-9,11H,10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZHVAKYZSRWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CS2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














